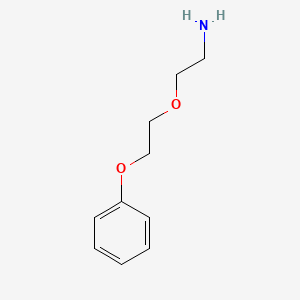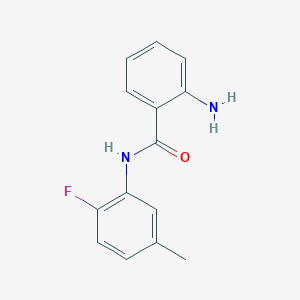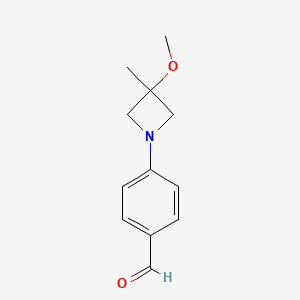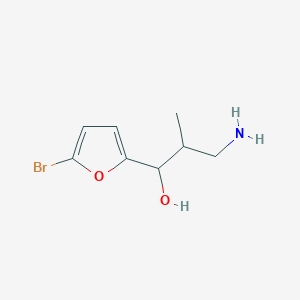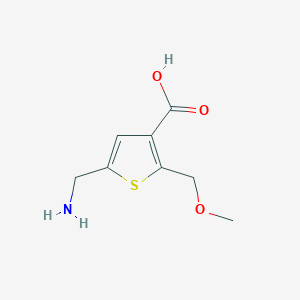
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position, a methoxymethyl group at the 2-position, and a carboxylic acid group at the 3-position of the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Functional Groups: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the thiophene ring.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl and methoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxymethyl group can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)thiophene-3-carboxylic acid: Lacks the methoxymethyl group.
2-(Methoxymethyl)thiophene-3-carboxylic acid: Lacks the aminomethyl group.
5-(Aminomethyl)-2-methylthiophene-3-carboxylic acid: Has a methyl group instead of a methoxymethyl group.
Uniqueness
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and methoxymethyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-12-4-7-6(8(10)11)2-5(3-9)13-7/h2H,3-4,9H2,1H3,(H,10,11) |
Clave InChI |
OEQGTSAWXCKYBT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=C(S1)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


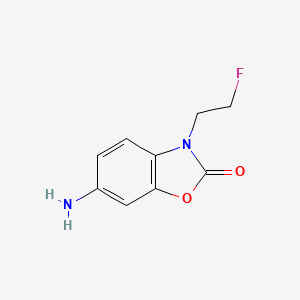
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
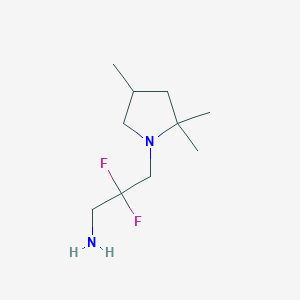
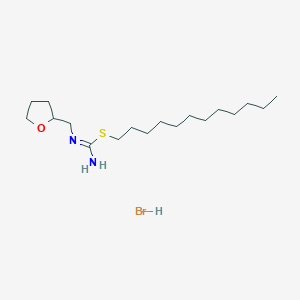
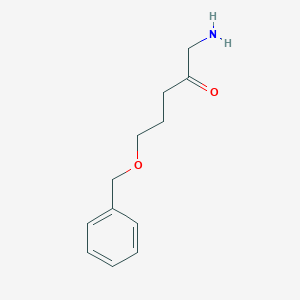
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)




